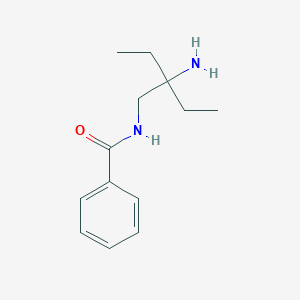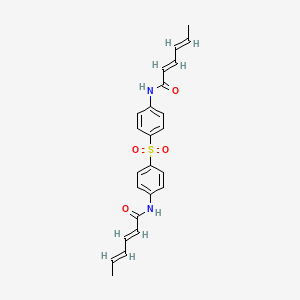
5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine
描述
5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the pyrimidine family and is used in the synthesis of various organic compounds.
作用机制
The exact mechanism of action of 5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine is not fully understood. However, it is believed to act by inhibiting certain enzymes or proteins involved in cellular processes. For example, some studies have shown that pyrimido[4,5-b]quinolines synthesized from 5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine can inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and transcription.
Biochemical and Physiological Effects:
5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine has been shown to have various biochemical and physiological effects. For example, some studies have shown that pyrimido[4,5-c]pyridazines synthesized from 5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine can induce apoptosis (programmed cell death) in cancer cells. Other studies have shown that pyrimido[4,5-d]pyrimidines synthesized from 5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine can inhibit the activity of certain enzymes involved in viral replication.
实验室实验的优点和局限性
One of the advantages of using 5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine in lab experiments is its versatility. It can be used as a building block in the synthesis of various organic compounds with potential applications in medicinal chemistry. Another advantage is its relatively low cost compared to other chemical compounds used in similar applications.
One limitation of using 5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine is its potential toxicity. It is important to handle this compound with care and follow proper safety protocols. Another limitation is its limited solubility in certain solvents, which can make purification and analysis of the synthesized compounds challenging.
未来方向
There are several future directions for the use of 5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine in scientific research. One direction is the synthesis of new pyrimidine-based compounds with potential applications in medicinal chemistry. Another direction is the study of the mechanism of action of these compounds and their effects on cellular processes. Additionally, the use of 5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine in combination with other chemical compounds or therapies may lead to new treatment options for various diseases.
科学研究应用
5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine has been used in various scientific research applications. It has been used as a building block in the synthesis of various organic compounds such as pyrimido[4,5-b]quinolines, pyrimido[4,5-c]pyridazines, and pyrimido[4,5-d]pyrimidines. These compounds have been studied for their potential applications in medicinal chemistry, particularly as anticancer and antiviral agents.
属性
IUPAC Name |
5-bromo-2-chloro-4-thiophen-2-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2S/c9-5-4-11-8(10)12-7(5)6-2-1-3-13-6/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYDJRDLCCLRRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=NC=C2Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5,5-trimethyl-N-[2-(2H-tetrazol-5-yl)phenyl]hexanamide](/img/structure/B7549297.png)



![(3Z)-3-[(4-bromophenyl)methylidene]-2-phenylchromen-4-one](/img/structure/B7549321.png)
![N-[3-(2-methoxyphenyl)phenyl]acetamide](/img/structure/B7549331.png)
![2-[Benzyl-(4-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B7549336.png)


![7-Methyl-4-(4-methylpiperazin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B7549353.png)
![N-[(E)-4-ethoxy-2-hydroxy-2-(trifluoromethyl)but-3-enyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B7549365.png)
![2-[(2Z)-3-(4-methoxyphenyl)-4-oxo-2-(2-oxopropylidene)-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B7549369.png)

![2-[3-(2H-benzotriazole-5-carbonylamino)phenyl]acetic acid](/img/structure/B7549392.png)